3-Iodo-1H-pyrrole

概要

説明

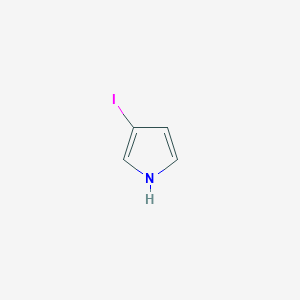

3-Iodo-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen and iodine atoms. This compound is a derivative of pyrrole, where an iodine atom is substituted at the third position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.

準備方法

The synthesis of 3-Iodo-1H-pyrrole can be achieved through various methods. One common approach involves the iodination of pyrrole derivatives. This process typically includes the use of iodine or iodine monochloride as the iodinating agent. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. Another method involves the ring contraction and deformylative functionalization of piperidine derivatives, leading to the formation of this compound .

化学反応の分析

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom in 3-Iodo-1H-pyrrole acts as an effective leaving group in transition-metal-catalyzed cross-coupling reactions, enabling diverse functionalization. Key reactions include:

Sonogashira Coupling

Reaction with terminal alkynes under palladium/copper catalysis forms alkynylated derivatives. For example:

-

Conditions : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), PPh₃ (20 mol%), triethylamine, 80°C .

-

Product : Alkynylated pyrroloimidazopyridine derivatives (e.g., with phenylacetylene).

Suzuki-Miyaura Coupling

Aryl boronic acids react to form biaryl derivatives:

-

Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), K₃PO₄ base, toluene/water (3:1), 100°C .

-

Product : Biaryl-substituted pyrrole analogs.

Buchwald-Hartwig Amination

Primary or secondary amines undergo coupling to introduce nitrogen-containing groups:

-

Conditions : Pd₂(dba)₃ (2.5 mol%), XantPhos ligand (5 mol%), Cs₂CO₃, dioxane, 100°C .

-

Product : Aminated derivatives (e.g., with morpholine).

Electrophilic Cyclization and Functionalization

This compound derivatives participate in iodine-mediated electrophilic cyclization to construct polycyclic frameworks:

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

3-Iodo-1H-pyrrole serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structure allows for modifications that enhance biological activity, making it a valuable precursor in drug development. For instance, derivatives of this compound have demonstrated potential in targeting specific cancer pathways, such as dual inhibition of c-Met and VEGFR-2, which are essential for tumor growth and metastasis .

Anticancer Activity

Research has shown that derivatives of this compound can inhibit several cancer cell lines effectively. For example, compounds derived from this scaffold have been reported to inhibit the epidermal growth factor receptor (EGFR), thereby slowing the proliferation of human colon tumor cells . The structural modifications facilitated by this compound allow for enhanced binding affinity to these targets.

Materials Science

Organic Semiconductors

In materials science, this compound is utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of iodine enhances the compound's conductivity and stability, which are critical parameters for semiconductor performance .

Chemical Biology

Synthesis of Probes and Tools

The compound is employed in synthesizing molecular probes that aid in studying biological systems. These probes can be designed to interact with specific biomolecules, allowing researchers to visualize and manipulate biological processes in real-time . The ability to modify the pyrrole structure enables the creation of highly selective tools for biochemical research.

Table: Summary of Research Findings on this compound Applications

Notable Research Articles

- Anticancer Activity : A study highlighted that derivatives of this compound showed significant inhibitory effects on cancer cell lines, particularly through EGFR inhibition .

- Organic Semiconductor Development : Research indicated that incorporating this compound into polymer matrices improved charge mobility and stability, essential for OLED applications .

- Synthesis Methodologies : Innovative synthetic routes using microwave irradiation have been developed to efficiently produce this compound derivatives with high yields .

作用機序

The mechanism of action of 3-Iodo-1H-pyrrole involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The pyrrole ring’s aromaticity allows it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

類似化合物との比較

3-Iodo-1H-pyrrole can be compared with other halogenated pyrroles, such as 3-Bromo-1H-pyrrole and 3-Chloro-1H-pyrrole. While all these compounds share a similar pyrrole ring structure, the different halogen atoms impart unique chemical properties and reactivity. For instance, the iodine atom in this compound is larger and more polarizable than bromine or chlorine, which can affect the compound’s reactivity and interactions with other molecules .

Similar Compounds

- 3-Bromo-1H-pyrrole

- 3-Chloro-1H-pyrrole

- 3-Fluoro-1H-pyrrole

These compounds are structurally similar but exhibit different chemical behaviors due to the varying halogen atoms.

生物活性

3-Iodo-1H-pyrrole is a halogenated pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocycles known for diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The following sections provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound can be synthesized through various methods, including halogenation reactions involving pyrrole derivatives. One notable synthesis method involves the use of copper acetate and potassium iodide in acetonitrile under oxygen atmosphere, which has shown promising yields in producing 3-iodopyrroles . The stability of this compound is a concern due to its sensitivity to light and moisture, which necessitates careful handling during synthesis and storage .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study on pyrrole-ligated compounds found that derivatives with iodophenol substituents demonstrated superior antibacterial activity against resistant strains such as Acinetobacter baumannii, with minimal inhibitory concentrations (MIC) below 2 μg/mL . This suggests that this compound could be a candidate for developing new antibacterial agents, particularly against drug-resistant bacteria.

Case Studies

- Antibacterial Efficacy : A recent study evaluated the structure-activity relationship (SAR) of pyrrole derivatives against Escherichia coli and Staphylococcus aureus. It was found that the introduction of iodine at the 3-position significantly enhanced antibacterial activity compared to non-halogenated counterparts .

- Anticancer Potential : In vitro studies involving pyrrole derivatives indicated that halogenated compounds like this compound could disrupt cancer cell signaling pathways, leading to increased apoptosis in breast cancer cell lines . This aligns with findings from other studies on halogenated heterocycles where similar mechanisms were observed.

Research Findings Summary

特性

IUPAC Name |

3-iodo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHJOXAAUHYVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551957 | |

| Record name | 3-Iodo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96285-98-2 | |

| Record name | 3-Iodo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。